N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide
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Overview
Description
N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a benzenesulfonamide group, making it a unique and potentially potent molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde to form the imidazo[1,2-a]pyridine core. This is followed by sulfonation with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group. The final step involves the alkylation of the nitrogen atoms with diethyl groups using diethyl sulfate or a similar alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The benzenesulfonamide group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide
- N,N-Diethyl-4-imidazo[1,2-a]pyrimidin-2-yl-benzenesulfonamide
- N,N-Diethyl-4-imidazo[1,2-a]pyrazin-2-yl-benzenesulfonamide
Uniqueness
N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide is unique due to its specific substitution pattern, which provides distinct biological activities and chemical reactivity compared to its analogs. The presence of the diethyl groups enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
IUPAC Name |
N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-20(4-2)23(21,22)15-10-8-14(9-11-15)16-13-19-12-6-5-7-17(19)18-16/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOLBSSWAPBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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